1-Cyclohexylaziridine-2-carboxamide

Description

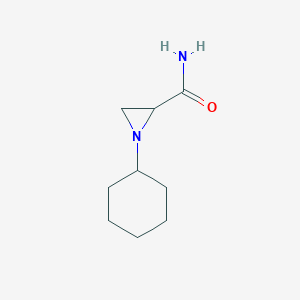

1-Cyclohexylaziridine-2-carboxamide is a heterocyclic compound featuring a strained aziridine ring (a three-membered ring containing two carbons and one nitrogen), a cyclohexyl substituent, and a carboxamide group. The aziridine moiety confers high reactivity due to ring strain, making it valuable in medicinal chemistry for applications such as prodrug design or targeted alkylation agents.

Properties

CAS No. |

6336-74-9 |

|---|---|

Molecular Formula |

C9H16N2O |

Molecular Weight |

168.24 g/mol |

IUPAC Name |

1-cyclohexylaziridine-2-carboxamide |

InChI |

InChI=1S/C9H16N2O/c10-9(12)8-6-11(8)7-4-2-1-3-5-7/h7-8H,1-6H2,(H2,10,12) |

InChI Key |

SDGJMRVBFHZXAH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2CC2C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexylaziridine-2-carboxamide typically involves the reaction of cyclohexylamine with aziridine-2-carboxylic acid derivatives. One common method includes the use of cyclohexylamine and aziridine-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques, which allow for the efficient and scalable synthesis of the compound. These methods often utilize automated systems to control reaction conditions and ensure high yields .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexylaziridine-2-carboxamide undergoes various chemical reactions, including:

Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of different products.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for ring-opening reactions.

Catalysts: Lewis acids and bases can catalyze the ring-opening reactions of aziridines.

Major Products: The major products formed from the reactions of this compound depend on the nucleophile used. For example, reaction with amines can yield amino alcohols, while reaction with thiols can produce thioethers .

Scientific Research Applications

1-Cyclohexylaziridine-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: Aziridine derivatives, including this compound, are studied for their potential as anticancer agents due to their ability to alkylate DNA and proteins.

Biological Studies: The compound’s reactivity with nucleophiles makes it useful for studying enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of 1-Cyclohexylaziridine-2-carboxamide involves its high ring strain, which makes the aziridine ring highly reactive towards nucleophiles. This reactivity allows the compound to alkylate nucleophilic sites on proteins and DNA, leading to potential biological effects such as enzyme inhibition and anticancer activity . The compound may target thiol groups on proteins, leading to the formation of covalent bonds and subsequent inhibition of protein function .

Comparison with Similar Compounds

Key Observations :

- The aziridine derivative’s strained ring distinguishes it from the more stable pyrimidine () and aromatic () analogs.

- All compounds share a carboxamide group, enabling hydrogen bonding in biological systems.

Reactivity and Stability

- Aziridine Derivative : High reactivity due to ring strain; prone to nucleophilic ring-opening reactions (e.g., with thiols or amines). This contrasts with the inert pyrimidine () and stable aromatic () systems.

- Pyrimidine Derivative () : Moderate stability under thermal conditions (80°C), enabled by the pyrimidine’s conjugated π-system .

- 2-Aminobenzamide (): High aromatic stability; reactivity driven by the amino group’s nucleophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.